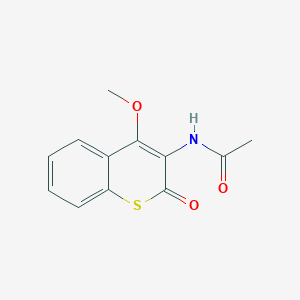
N-(4-Methoxy-2-oxo-2H-1-benzothiopyran-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-acetylamino-4-methoxy-thiochromen-2-one, also known as N-(4-methoxy-2-oxothiochromen-3-yl)acetamide, is a compound with the molecular formula C12H11NO3S and a molecular weight of 249.29 g/mol . This compound belongs to the thiochromone family, which are sulfur analogs of chromones. Thiochromones are known for their diverse biological activities and applications in organic synthesis .
Vorbereitungsmethoden
The synthesis of 3-acetylamino-4-methoxy-thiochromen-2-one typically involves the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid, followed by cyclization of the resulting acrylates . The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
3-acetylamino-4-methoxy-thiochromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiochromone ring to a dihydrothiochromone.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-acetylamino-4-methoxy-thiochromen-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-acetylamino-4-methoxy-thiochromen-2-one involves its interaction with various molecular targets and pathways. For example, thiochromone derivatives have been shown to inhibit enzymes like dihydropteroate synthase, which is essential for microbial folate biosynthesis . This inhibition disrupts the production of nucleic acids and proteins in microbes, leading to their death. Additionally, thiochromone derivatives can interact with DNA and proteins, inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
3-acetylamino-4-methoxy-thiochromen-2-one can be compared with other thiochromone derivatives, such as:
Thiochroman-4-ones: These compounds have a saturated ring system, which affects their chemical properties and reactivity compared to thiochromones.
Fluorinated thiochromones:
The uniqueness of 3-acetylamino-4-methoxy-thiochromen-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
61424-10-0 |
|---|---|
Molekularformel |
C12H11NO3S |
Molekulargewicht |
249.29 g/mol |
IUPAC-Name |
N-(4-methoxy-2-oxothiochromen-3-yl)acetamide |
InChI |
InChI=1S/C12H11NO3S/c1-7(14)13-10-11(16-2)8-5-3-4-6-9(8)17-12(10)15/h3-6H,1-2H3,(H,13,14) |
InChI-Schlüssel |
XVADHKWQNQGZDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C2=CC=CC=C2SC1=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Dichloro(nitro)methyl]-1-methylimidazolidine](/img/structure/B14589047.png)
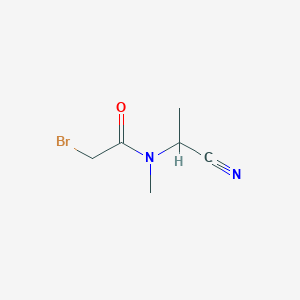
![2-[(3,4,5-Trichlorophenoxy)methyl]oxirane](/img/structure/B14589053.png)
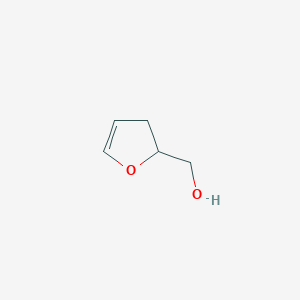


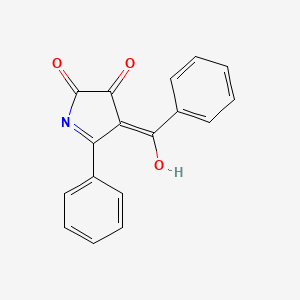

![Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium](/img/structure/B14589102.png)

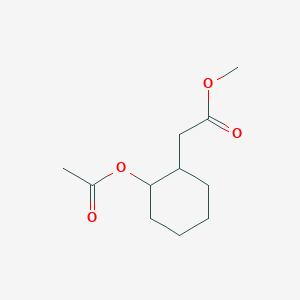

![Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane](/img/structure/B14589127.png)
